molecular formula C13H19N B2928301 (2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine CAS No. 2248214-78-8

(2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine

Cat. No. B2928301
CAS RN: 2248214-78-8
M. Wt: 189.302
InChI Key: UBITUNCLTWKUDE-RWANSRKNSA-N
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Description

(2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine is a chemical compound that belongs to the class of amines. It is commonly known as Indatraline and has been widely used in scientific research for its potential therapeutic effects.

Mechanism Of Action

Indatraline works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of movement, mood, and motivation. By blocking the reuptake of dopamine, indatraline can help to increase the levels of dopamine in the brain and improve the symptoms of conditions that are associated with dopamine dysfunction.
Biochemical and Physiological Effects:
Indatraline has been shown to have a variety of biochemical and physiological effects, including the ability to increase dopamine levels in the brain, enhance motor function, and improve mood. It has also been shown to have neuroprotective effects, which may help to prevent or slow the progression of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of using indatraline in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation is that it may not be suitable for all types of experiments, as its effects may be influenced by factors such as dose, route of administration, and the presence of other drugs or chemicals.

Future Directions

There are many potential future directions for research on indatraline. One area of interest is the development of new and more effective dopamine reuptake inhibitors that can be used to treat a variety of conditions. Another area of interest is the study of indatraline's effects on other neurotransmitters and neuromodulators, such as serotonin and norepinephrine. Additionally, research could focus on the development of new methods for synthesizing indatraline and other related compounds, as well as the optimization of existing synthesis methods for improved efficiency and yield.
In conclusion, indatraline is a promising compound with potential therapeutic effects for a variety of conditions. Its mechanism of action as a dopamine reuptake inhibitor has been well-studied, and it has shown promise in preclinical and clinical studies. Further research is needed to fully understand its effects and potential applications, but the future looks bright for this intriguing chemical compound.

Synthesis Methods

Indatraline can be synthesized using a variety of methods, including the reductive amination of 2-indanone with 2-methylpropan-1-amine. The reaction is typically carried out in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, and a solvent, such as ethanol or methanol.

Scientific Research Applications

Indatraline has been studied for its potential therapeutic effects on a variety of conditions, including Parkinson's disease, depression, and addiction. Research has shown that indatraline can act as a dopamine reuptake inhibitor, which may help to increase the levels of dopamine in the brain and improve symptoms of these conditions.

properties

IUPAC Name

(2R)-3-(2,3-dihydro-1H-inden-1-yl)-2-methylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10(9-14)8-12-7-6-11-4-2-3-5-13(11)12/h2-5,10,12H,6-9,14H2,1H3/t10-,12?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBITUNCLTWKUDE-RWANSRKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCC2=CC=CC=C12)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CCC2=CC=CC=C12)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-(2,3-Dihydro-1H-inden-1-yl)-2-methylpropan-1-amine

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